molecular formula C13H21Cl2N3O2 B13054519 Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

Cat. No.: B13054519
M. Wt: 322.2 g/mol
InChI Key: BBZBIOATQFFEAC-UHFFFAOYSA-N
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Description

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a hydrazinyl group and a benzyl ester, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, 3-piperidone, is reacted with hydrazine hydrate under acidic conditions to form 3-hydrazinylpiperidine.

    Esterification: The 3-hydrazinylpiperidine is then esterified with benzyl chloroformate in the presence of a base such as triethylamine to yield Benzyl 3-hydrazinylpiperidine-1-carboxylate.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazinyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its hydrazinyl group can interact with biological targets, making it a candidate for drug development, especially in the field of enzyme inhibition and receptor modulation.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition. In material science, its incorporation into polymers can alter the physical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.

    Benzyl 3-hydrazinylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Benzyl 3-hydrazinylpiperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to its combination of a hydrazinyl group and a piperidine ring, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a versatile compound in both research and industrial settings.

Biological Activity

Benzyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (BHP) is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of BHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

BHP has the molecular formula C₁₃H₁₉ClN₃O₂ and a molecular weight of 274.76 g/mol. The compound features a piperidine ring substituted with a hydrazine and a benzyl group, which contributes to its biological activity.

Research indicates that BHP may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : BHP has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and disease states.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell function and survival.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that BHP possesses antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : BHP has been investigated for its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
  • Neuroprotective Effects : Some findings suggest that BHP may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveReduction in oxidative stress markers

Case Studies

Several case studies have highlighted the potential therapeutic applications of BHP:

  • Case Study 1 : A study involving human cancer cell lines demonstrated that BHP significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Case Study 2 : In an animal model of infection, administration of BHP resulted in decreased bacterial load compared to controls, indicating its efficacy as an antimicrobial agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of BHP derivatives have provided insights into optimizing its biological activity. Modifications to the piperidine ring and hydrazine moiety have been explored to enhance potency and selectivity against target cells .

Properties

Molecular Formula

C13H21Cl2N3O2

Molecular Weight

322.2 g/mol

IUPAC Name

benzyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C13H19N3O2.2ClH/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11;;/h1-3,5-6,12,15H,4,7-10,14H2;2*1H

InChI Key

BBZBIOATQFFEAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN.Cl.Cl

Origin of Product

United States

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